5-(3-Benzyloxyphenyl)-2-methylphenol
Description
5-(3-Benzyloxyphenyl)-2-methylphenol is a phenolic compound characterized by a benzyloxy group at the meta position of one phenyl ring and a methyl group at the ortho position of the phenolic hydroxyl group. Phenolic compounds with benzyloxy groups are frequently studied for their roles in lignin degradation, phytotoxicity, and bioactivity .
Properties
IUPAC Name |
2-methyl-5-(3-phenylmethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-15-10-11-18(13-20(15)21)17-8-5-9-19(12-17)22-14-16-6-3-2-4-7-16/h2-13,21H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBXNBMHIGVTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684056 | |
| Record name | 3'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-28-2 | |
| Record name | 3'-(Benzyloxy)-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Benzyloxyphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters and halides in the presence of a palladium catalyst . The reaction conditions are typically mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Benzyloxyphenyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
5-(3-Benzyloxyphenyl)-2-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Benzyloxyphenyl)-2-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The benzyloxy and methyl groups can affect the compound’s binding affinity and specificity, leading to distinct biological effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-Benzyloxyphenol (): Differs in the position of the benzyloxy group (para vs. meta). The para-substituted analog may exhibit enhanced steric hindrance, reducing reactivity compared to the meta-substituted target compound .
- 5-(2-Aminobutyl)-2-methylphenol (): The amino-butyl substituent introduces basicity and hydrogen-bonding capacity, contrasting with the benzyloxy group’s electron-withdrawing nature. This difference impacts solubility and interaction with biological targets .
Functional Group Modifications
- 5-((2-Hydroxyethyl)amino)-2-methylphenol (): The hydroxyethylamino group increases hydrophilicity (logP = 0.906) compared to the lipophilic benzyloxy group, suggesting divergent pharmacokinetic profiles .
- 6-(5-(Benzylthio)-1,3,4-oxadiazol-2-yl)-2-methylphenol (): Incorporation of a benzylthio-oxadiazole ring enhances antioxidant activity due to sulfur’s radical-scavenging capacity, a property absent in the target compound .
Physicochemical Properties
Key data for selected analogs:
*Estimated based on substituent contributions.
Phytotoxicity and Environmental Impact
- Chlorinated Phenols (e.g., 2,4-dichlorophenol): Exhibit higher phytotoxicity (germination index <50%) compared to non-chlorinated analogs like 2-methylphenol, which show moderate toxicity (GI ~18.96% in untreated effluents) .
- Benzyloxy Derivatives: The benzyloxy group may reduce acute toxicity compared to chlorinated phenols but still inhibit plant growth due to aromaticity and membrane disruption .
Antioxidant Activity
- Oxadiazole Derivatives: Compounds like 6-(5-(Benzylthio)-oxadiazole)-2-methylphenol demonstrate significant DPPH radical scavenging (IC50 ~20 μM), attributed to sulfur and conjugated π-systems .
- Amino-Alcohol Derivatives: 5-((2-Hydroxyethyl)amino)-2-methylphenol shows moderate antioxidant capacity via FRAP assays, linked to its hydrogen-donating hydroxyethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
